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molecular formula C13H11NO3 B1420965 Methyl 4-(pyridin-3-yloxy)benzoate CAS No. 877874-61-8

Methyl 4-(pyridin-3-yloxy)benzoate

Cat. No. B1420965
M. Wt: 229.23 g/mol
InChI Key: NCGXAKPNWPIEJG-UHFFFAOYSA-N
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Patent
US08372971B2

Procedure details

Methyl 4-(pyridine-3-yloxy)benzoate (4.8 g, 20.94 mmol) was dissolved in ca. 150 mL of EtOH and anhydrous hydrazine (4.08 g, 4.0 mL) was added via a syringe. The resulting yellow solution was refluxed for 24 hrs. Then solvent was removed in vacuo to give the title product (4.8 g, 100% yield) as yellow viscous oil, which upon standing slowly solidified.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12](OC)=[O:13])=[CH:10][CH:9]=2)[CH:2]=1.[NH2:18][NH2:19]>CCO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([NH:18][NH2:19])=[O:13])=[CH:10][CH:9]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow solution was refluxed for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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